![molecular formula C13H22N4O3 B2578456 Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate CAS No. 2177258-47-6](/img/structure/B2578456.png)

Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

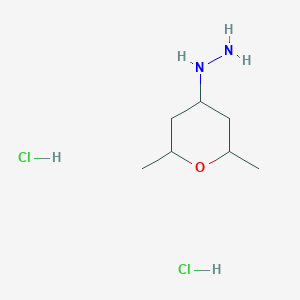

Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate is a chemical compound with the molecular formula C13H22N4O3 . It has an average mass of 282.339 Da and a monoisotopic mass of 282.169189 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, compound 4a (0.15 g, 0.41 mmol) was dissolved in a mixture of DMSO (10 mL) and H2O (2 mL), and the solution was kept at room temperature for two weeks .Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.34 . More detailed physical and chemical properties would require specific experimental measurements.科学的研究の応用

Synthesis and Structural Modification

- Synthesis of New Derivatives : The compound has been a focus in the synthesis of new derivatives. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines involved the creation of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates (Ivanov et al., 2017) source.

- Acylation Methods : The study of acylation of diazepines, including the synthesis of derivatives and their acylation, was explored by Syrota et al. (2018). They developed methods for the synthesis of hydrogenated derivatives of the compound and its acylation source.

Spectroscopic Analysis

- Vibrational Spectroscopic Study : The spectroscopic properties of similar compounds were investigated using techniques like FT-IR and FT-Raman. These studies help in interpreting and predicting vibrational spectra (Kuruvilla et al., 2018) source.

Synthesis Techniques

- Cascade Cyclization : Research by Yagodkina et al. (2017) demonstrated cascade cyclization involving methyl 2-(azidomethyl)furan-3-carboxylate with 2-cyanoacetamides, leading to the formation of N-substituted 5-oxo-5,9-dihydro-4H-furo-[3,2-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides source.

- Reaction with Functionalized Esters : The reaction of the compound with functionalized acetoacetic esters to yield novel ring systems was explored by Reiter et al. (1990) source.

Structural Analysis and Optimization

- X-Ray Diffraction Structural Analysis : Desenko et al. (1993) conducted X-ray diffraction structural analysis of dihydro-1,2,4-triazolo[1,5-a]pyrimidines to understand the effects of substituents on the enamine tautomer source.

- Optimization for Antagonists : Kawakami et al. (1996) focused on the structural optimization of related compounds as antagonists for platelet activating factor, highlighting the importance of substituents in the compound’s efficacy source.

将来の方向性

作用機序

Mode of Action

Triazolo-diazepines typically enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system .

Biochemical Pathways

The compound likely affects the GABAergic pathway, influencing the transmission of signals in the nervous system .

Pharmacokinetics

Similar compounds often have good bioavailability and can cross the blood-brain barrier .

Result of Action

The compound’s action on GABA receptors could lead to effects such as sedation, anxiolysis, or anticonvulsant activity .

Action Environment

Factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-8-methyl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-9-7-10-14-15-11(8-18)17(10)6-5-16(9)12(19)20-13(2,3)4/h9,18H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFJCXKDGXYNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(N2CCN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)

![3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2578380.png)

![7-[(2-chlorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2578381.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2578385.png)

![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)